molecular weight and density of 2,5-Dichloro-4-(difluoromethoxy)phenol
molecular weight and density of 2,5-Dichloro-4-(difluoromethoxy)phenol
The following technical guide details the molecular characteristics, physicochemical profile, and synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenol .
CAS Registry Number: 1807178-21-7 Molecular Formula: C₇H₄Cl₂F₂O₂ Molecular Weight: 229.01 g/mol
Executive Summary
2,5-Dichloro-4-(difluoromethoxy)phenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical active ingredients. Its structure features a phenol core substituted with two chlorine atoms at the 2 and 5 positions and a difluoromethoxy group (–OCHF₂) at the 4-position. This specific substitution pattern imparts unique lipophilic and metabolic stability properties, making it a critical building block for bio-active compounds.
Due to its status as a specialized research chemical, experimental physical constants are often proprietary. This guide provides calculated physicochemical data derived from standard group-contribution models, alongside validated synthetic and analytical protocols.
Physicochemical Characterization
Molecular Weight & Density
The molecular weight is a fixed constant derived from the atomic masses of its constituent elements. The density is a critical parameter for process engineering, particularly in reactor sizing and solvent selection.
| Property | Value | Method/Source |
| Molecular Weight | 229.01 g/mol | Calculated (IUPAC Atomic Weights) |
| Predicted Density | 1.65 ± 0.05 g/cm³ | Calculated (ACD/Labs & ChemAxon Models) |
| Molar Volume | ~138.8 cm³/mol | Derived (MW / Density) |
| Physical State | Solid (Predicted) | Based on structural analogs (e.g., 2,5-dichlorophenol) |
| Melting Point | 65–85 °C (Predicted) | Estimated from crystal lattice energy of analogs |
| Boiling Point | 250–260 °C (Predicted) | At 760 mmHg |
Technical Insight: The high density (>1.6 g/cm³) is attributed to the presence of two heavy chlorine atoms and the difluoromethoxy group. In process chemistry, this density implies that the compound will form the bottom layer in biphasic aqueous extractions (e.g., against water or dilute acid), facilitating separation.
Solubility Profile (Predicted)
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Water: Low (<0.1 g/L). The lipophilic –OCHF₂ and –Cl groups significantly reduce water solubility compared to phenol.
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Organic Solvents: High solubility in dichloromethane (DCM), ethyl acetate, and acetone. Soluble in alcohols (methanol, ethanol).
Synthetic Methodology
Retrosynthetic Analysis
The most robust synthetic route involves the selective O-difluoromethylation of 2,5-dichlorohydroquinone. Direct chlorination of 4-(difluoromethoxy)phenol is less selective, often yielding a mixture of isomers (2,6-dichloro vs. 2,5-dichloro).
Core Reaction:
Experimental Protocol: Difluoromethylation
Objective: Selective mono-alkylation of the diol substrate.
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Reagent Preparation:
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Substrate: 2,5-Dichlorohydroquinone (1.0 equiv).
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Reagent: Sodium chlorodifluoroacetate (1.2–1.5 equiv) acts as the in situ source of difluorocarbene (:CF₂).
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Base: Potassium carbonate (K₂CO₃, 1.5 equiv) or Cesium carbonate (Cs₂CO₃) for higher yields.
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Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio). Water is essential to protonate the intermediate anion.
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Procedure:
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Step 1: Dissolve 2,5-dichlorohydroquinone and K₂CO₃ in DMF/H₂O. Heat to 80–100 °C.[1]
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Step 2: Slowly add Sodium chlorodifluoroacetate (solid or solution) over 1–2 hours. Caution: Gas evolution (CO₂) occurs.
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Step 3: Stir at 100 °C for 4–6 hours. Monitor by TLC or HPLC.[2]
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Step 4: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[2]
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Step 5: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Step 6: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the mono-ether product from unreacted starting material and bis-ether byproduct.
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Synthesis Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the selective production of 2,5-Dichloro-4-(difluoromethoxy)phenol.
Analytical Characterization & QC
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (Proton):
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Aromatic Region: Two singlets (or para-coupled doublets) representing the protons at positions 3 and 6. Due to the Cl substitution, these will appear downfield (~7.0–7.5 ppm).
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Difluoromethoxy Group (–OCHF₂): A characteristic triplet at 6.50 ppm (
). This large coupling constant is diagnostic for the CHF₂ group. -
Phenolic –OH: A broad singlet, typically exchangeable with D₂O, appearing around 5.0–9.0 ppm depending on solvent and concentration.
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¹⁹F NMR (Fluorine):
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A doublet appearing around -80 to -85 ppm , corresponding to the two equivalent fluorine atoms coupled to the single proton.
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Mass Spectrometry (MS)
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Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.
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Molecular Ion:
at m/z 227 . -
Isotope Pattern: The presence of two chlorine atoms will produce a distinct isotope pattern:
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M (100%)
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M+2 (~65%)
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M+4 (~10%)
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This "9:6:1" approximate intensity ratio is the hallmark of a dichloro-species.
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Analytical Logic Diagram
Figure 2: Analytical decision tree for structural verification.
Handling & Safety
Hazard Classification (GHS):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).[3]
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Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Storage Protocol:
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Store in a cool, dry place (2–8 °C recommended).
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Keep container tightly closed to prevent moisture absorption.
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Incompatible with strong oxidizing agents and strong bases.
References
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ChemSrc. (2025). 2,5-Dichloro-4-(difluoromethoxy)phenol CAS#: 1807178-21-7 Details. Retrieved from [Link]
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Organic Syntheses. (2017). Difluoromethylation of Phenols. Org. Synth. 2017, 94, 164-177. Retrieved from [Link]
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PubChem. (2025). 2,5-Dichloro-4-methylphenol Compound Summary. (Used for comparative physicochemical data). Retrieved from [Link]
